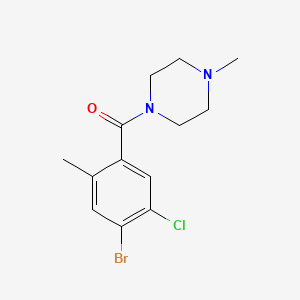
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H8BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group at the second position, a formyl group at the fourth position, and a methyl group at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-formyl-3-methylphenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-methylbenzaldehyde, is brominated to introduce a bromine atom at the fourth position.
Lithiation and Borylation: The brominated intermediate undergoes lithiation using n-butyllithium, followed by reaction with trimethyl borate to introduce the boronic acid group.
Hydrolysis: The resulting boronate ester is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: 2-Fluoro-4-carboxy-3-methylphenylboronic acid.
Reduction: 2-Fluoro-4-hydroxymethyl-3-methylphenylboronic acid.
科学研究应用
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Material Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
作用机制
The mechanism of action of (2-Fluoro-4-formyl-3-methylphenyl)boronic acid depends on its application:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.
Enzyme Inhibition: In medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity.
相似化合物的比较
Similar Compounds
- 2-Fluoro-3-formyl-4-methylphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
- 2-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
(2-Fluoro-4-formyl-3-methylphenyl)boronic acid is unique due to the specific arrangement of substituents on the phenyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and as a versatile intermediate in the synthesis of complex molecules.
属性
分子式 |
C8H8BFO3 |
|---|---|
分子量 |
181.96 g/mol |
IUPAC 名称 |
(2-fluoro-4-formyl-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 |
InChI 键 |
AIGKIYVRQJMZJP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=C(C=C1)C=O)C)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


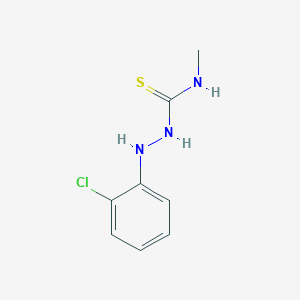
![tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-6-oxazol-4-yl-azepane-1-carboxylate](/img/structure/B14020412.png)
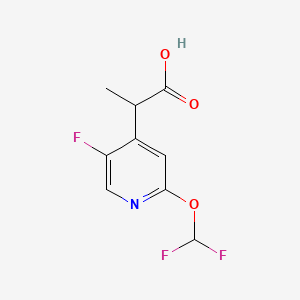
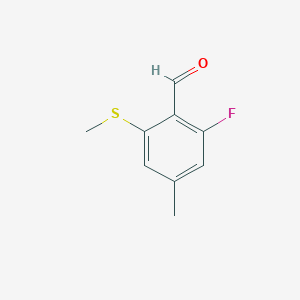
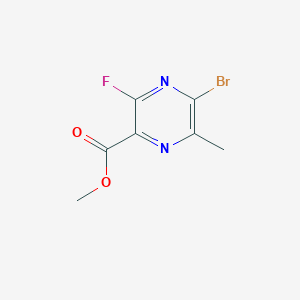
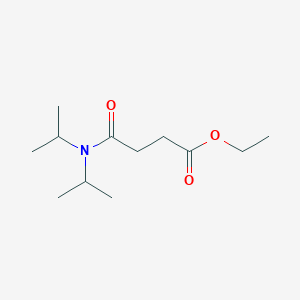
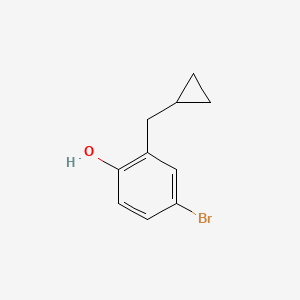
![2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14020450.png)
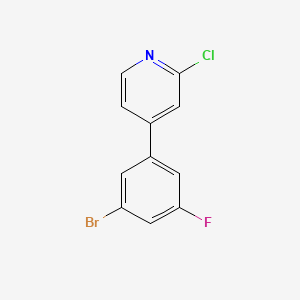
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
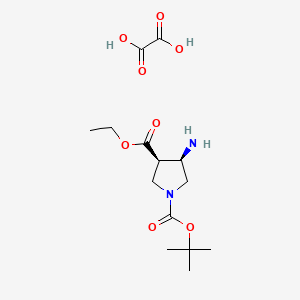
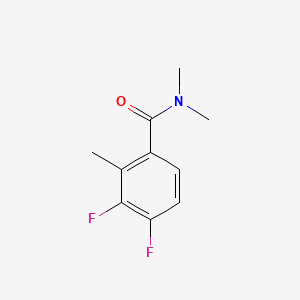
![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
